Furazolidone

Catalog No.
S528564
CAS No.
67-45-8
M.F
C8H7N3O5
M. Wt
225.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furazolidone

CAS Number

67-45-8

Product Name

Furazolidone

IUPAC Name

3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one

Molecular Formula

C8H7N3O5

Molecular Weight

225.16 g/mol

InChI

InChI=1S/C8H7N3O5/c12-8-10(3-4-15-8)9-5-6-1-2-7(16-6)11(13)14/h1-2,5H,3-4H2/b9-5+

InChI Key

PLHJDBGFXBMTGZ-WEVVVXLNSA-N

SMILES

C1COC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-]

Solubility

40 mg/L (at 25 °C)
Solubility in water (pH 6): approx 40 mg/l @ 25 °C
3.64e-01 g/L

Synonyms

Furazolidone; Furazolidine; Furoxone; Nitrofurazolidone; Nitrofuroxon; Furazolidon;

Canonical SMILES

C1COC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-]

Isomeric SMILES

C1COC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-]

Description

The exact mass of the compound Furazolidone is 225.0386 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 40 mg/l (at 25 °c)solubility in water (ph 6): approx 40 mg/l @ 25 °c3.64e-01 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757038. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitrofurans. It belongs to the ontological category of nitrofuran antibiotic in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Studying Bacterial Pathogenesis

Researchers can utilize furazolidone to investigate the mechanisms by which bacterial pathogens cause disease. This can be achieved by:

  • Selective Inhibition: Furazolidone can inhibit specific bacterial species within a complex microbial community. This allows researchers to isolate the contribution of a particular pathogen to a disease process [].
  • Mutant Selection: By exposing bacteria to sublethal doses of furazolidone, scientists can select for resistant mutants. Studying these mutants can provide insights into the mechanisms of virulence and antibiotic resistance [].

Investigating Antibiotic Resistance Mechanisms

Furazolidone serves as a valuable tool to study the development and spread of antibiotic resistance. Researchers can employ it to:

  • Identify Resistance Genes: By exposing bacterial populations to furazolidone and analyzing resistant strains, scientists can identify the genetic mutations responsible for resistance [].
  • Evaluate Antibiotic Synergy: Furazolidone can be used in combination with other antibiotics to assess potential synergistic effects. This information helps researchers develop more effective treatment strategies.
  • Furazolidone is a synthetic antibacterial and antiprotozoal agent [].
  • It was developed in the 1940s [].
  • In research, it has been used to study bacterial and protozoal infections [, ].

Molecular Structure Analysis

  • Furazolidone has a unique five-membered heterocyclic ring structure containing nitrogen atoms [].
  • The presence of nitro groups (NO2) contributes to its antimicrobial activity [].

Chemical Reactions Analysis

  • The specific synthesis of furazolidone is a proprietary industrial process and not publicly available information [].
  • Furazolidone undergoes a well-characterized metabolism process in the body after ingestion [].
  • Due to its structure, furazolidone can undergo various chemical reactions, but these are not typically covered in publicly available scientific research related to its medicinal use.

Physical And Chemical Properties Analysis

  • Furazolidone is a yellow crystalline powder [].
  • Melting point: 300-305 °C [].
  • Slightly soluble in water, more soluble in organic solvents like dimethylformamide [].
  • Furazolidone's mechanism of action against bacteria and protozoa is complex and not fully understood [].
  • It is believed to interfere with bacterial DNA replication and protein synthesis [].
  • More research is needed to completely elucidate its mechanism of action at the molecular level [].
  • Furazolidone can cause side effects, including nausea, vomiting, and nerve damage at high doses [].
  • It is not recommended for use in pregnant or breastfeeding women [].
  • Due to its potential to interact with certain medications, it is crucial to consult with a healthcare professional before using furazolidone [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Yellow crystals from DMF (N,N-dimethylformamide)

XLogP3

-0.1

Exact Mass

225.0386

LogP

-0.04 (LogP)
log Kow= -0.04

Odor

Odorless

Appearance

Light yellow to yellow crystalline powder.

Melting Point

254-256
255 °C
255°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5J9CPU3RE0

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 51 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 49 of 51 companies with hazard statement code(s):;
H341 (10.2%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H361 (87.76%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the specific and symptomatic treatment of bacterial or protozoal diarrhea and enteritis caused by susceptible organisms.

Therapeutic Uses

Furazolidone is used in the treatment of cholera when anti-infective therapy is indicated as an adjunct to fluid and electrolyte replacement.
Furazolidone is used for the specific and symptomatic treatment of diarrhea and enteritis caused by susceptible bacteria or protozoa.
Furazolidone ... often is prescribed /to treat giardiasis in/ children because the drug is available in a pleasant liquid formulation. ... Furazolidone is the only drug currently approved by the US FDA for treatment of giardiasis.

Pharmacology

Furoxone has a broad antibacterial spectrum covering the majority of gastrointestinal tract pathogens including E. coli, staphylococci, Salmonella, Shigella, Proteus, Aerobacter aerogenes, Vibrio cholerae and Giardia lamblia. Its bactericidal activity is based upon its interference with DNA replication and protein production; this antimicrobial action minimizes the development of resistant organisms.
Furazolidone is a nitrofuran antimicrobial agent used in the treatment of diarrhea or enteritis caused by bacteria or protozoan infections. Furazolidone is also active in treating typhoid fever, cholera and salmonella infections.

MeSH Pharmacological Classification

Anti-Infective Agents, Urinary

ATC Code

G - Genito urinary system and sex hormones
G01 - Gynecological antiinfectives and antiseptics
G01A - Antiinfectives and antiseptics, excl. combinations with corticosteroids
G01AX - Other antiinfectives and antiseptics
G01AX06 - Furazolidone

Mechanism of Action

Furazolidone and its related free radical products are believed to bind DNA and induce cross-links. Bacterial DNA is particularly susceptible to this drug leading to high levels of mutations (transitions and transversions) in the bacterial chromosome.
We are studying the development of unilateral malformations. Several chemicals elicit right sided limb defects both in vivo and in vitro. For example, nitroheterocyclics such as furazolidone (FZ) induce asymmetric defects in rat embryos in vitro. Potential mechanisms include asymmetric drug delivery; intrinsic difference between the cells of the left and right limbs; physiological asymmetry (e.g. in tissue oxygen), secondary to another primary asymmetry (e.g. in limb vasculature). In one series of experiments, we have investigated the role of an asymmetry in drug delivery and/or tissue oxygen. 10.3 days embryonic age rat embryos were explanted and cultured for two hours to allow 'recovery'. Embryos were then exteriorised (removal from yolk sac and amnion, retaining intact circulation) and cultured in the presence of 20 uM FZ with 5% O2 for 24h. The assumption was that exteriorisation would abolish any drug delivery or tissue oxygen asymmetry, by direct embryonic exposure to the medium. As previously described, FZ induced right sided defects (limb, eye and fore-brain) in 42% of intact yolk sac embryos. In contrast, exposure of exteriorised embryos to FZ induced a 34% incidence of abnormalities which were identical, but exclusively left sided. The results do not support a simple hypothesis that asymmetric drug delivery or tissue oxygen levels are responsible for the unilateral defects. We are investigating two potential explanations: a) Exteriorisation specifically reverses limb bud susceptibility, b) A secondary asymmetry e.g. mitochondrial maturity is altered by exteriorisation which then acts to invert the limb response. In a second series of experiments, we have also investigated a possible primary asymmetry in the development of the limb vasculature, using whole mount in situ hybridisation with a probe specific for early endothelial cell precursors (flk-1). The results are being analysed using confocal microscopy to image the limb vascular architecture.

Pictograms

Health Hazard

Health Hazard

Other CAS

67-45-8

Wikipedia

Furazolidone

Drug Warnings

After use of furazolidone as a drug, acute nausea, emesis, occasional diarrhea, abdominal pain and intestinal bleeding were observed; hepatic damage, as evidenced by biochemical tests, and peripheral neuropathy were also seen.
Nausea and vomiting are the most common side effects of oral furazolidone therapy; abdominal pain and diarrhea occasionally occur. These effects can be minimized or eliminated by reducing dosage or discontinuing the drug.
Hypersensitivity reactions to oral furazolidone have occurred in a small number of patients and generally subside with discontinuance of the drug. Hypersensitivity reactions include a fall in blood pressure, angioedema, fever, arthralgia, urticaria, and a vesicular or morbilliform rash. Erythema multiforme, pulmonary infiltration, and pulmonary eosinophilia also have been reported and may be due to hypersensitivity.
Headache and malaise occur occasionally with oral furazolidone therapy and can be minimized or eliminated by reducing dosage or discontinuing the drug. Following oral furazolidone administration, hypoglycemia, agranulocytosis, and, in one patient, partial deafness and dizziness have also been reported. Rarely, some patients receiving oral furazolidone experience a disulfiram-like reaction to alcohol. Polyneuritis and hemolytic anemia (in patients with glucose-6-phosphate dehydrogenase deficiency and in neonates) also have been reported rarely.
For more Drug Warnings (Complete) data for FURAZOLIDONE (6 total), please visit the HSDB record page.

Biological Half Life

10 minutes

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Veterinary Drug -> ANTIMICROBIAL_AGENT; -> JECFA Functional Classes

Methods of Manufacturing

Prepn: GB 735136; G. Gever, US 2742462; G.D. Drake et al., US 2759931; G. Gever, C.J. O'Keefe, US 2927110 (1955, 1956, 1956, 1960 all to Norwich); G. Gever et al., J. Am. Chem. Soc. 77, 2277 (1955).

General Manufacturing Information

2-Oxazolidinone, 3-[[(5-nitro-2-furanyl)methylene]amino]-: ACTIVE
Carcinogenic potential
First produced in 1953 as a veterinary medicinal and feed additive

Analytic Laboratory Methods

Thin-layer chromatography, high-pressure liquid chromatography, UV adsorption spectrophotometry or a combination of these techniques.

Interactions

Rarely, patients receiving oral furazolidone have exhibited a disulfiram-like reaction to alcohol characterized by flushing, slight temperature elevation, hypotension, dyspnea, and, in some cases, a sense of constriction in the chest.

Dates

Modify: 2023-08-15
1: Deng S, Tang S, Dai C, Zhou Y, Yang X, Li D, Xiao X. P21(Waf1/Cip1) plays a
2: Shahrokhian S, Naderi L, Ghalkhani M. Modified glassy carbon electrodes based
3: Alam MI, Paget T, Elkordy AA. Formulation and advantages of furazolidone in
4: Martínez-Puchol S, Gomes C, Pons MJ, Ruiz-Roldán L, Torrents de la Peña A,
5: Yu Q, Fang W, Zhu N, Zheng X, Na R, Liu B, Meng L, Li Z, Li Q, Li X.
6: Sun Y, Tang S, Xiao X. The Effect of GADD45a on Furazolidone-Induced S-Phase
7: Talebi Bezmin Abadi A. Furazolidone and Helicobacter pylori Treatment. Middle
8: Mokhtare M, Hosseini V, Tirgar Fakheri H, Maleki I, Taghvaei T, Valizadeh SM,
9: Deng S, Tang S, Zhang S, Zhang C, Wang C, Zhou Y, Dai C, Xiao X. Furazolidone
10: Shan H, Wei J, Zhang M, Lin L, Yan R, Zhu Y, Zhang R. Calreticulin is
11: Passos SR, Rodrigues Tde A, Madureira AP, Giunchetti RC, Zanini MS. Clinical
12: Hosseini V, Mokhtare M, Gholami M, Taghvaei T, Maleki I, Valizadeh M, Bari Z,
13: Zhang Y, Gao W, Cheng H, Zhang X, Hu F. Tetracycline- and
14: Xie Y, Zhu Y, Zhou H, Lu ZF, Yang Z, Shu X, Guo XB, Fan HZ, Tang JH, Zeng XP,
15: Hajaghamohammadi A, Safiabadi Tali SH, Samimi R, Oveisi S, Kazemifar AM. Low
16: Liu X, Cheng H, Gao W, Dong X, Hu F. [Efficacy and safety of 14-day
17: Lü Z, Xie Y, Lü N, Zhou H, Liu Z, Zhu X, Chen Y, He X, Liu D, Ma J. [Efficacy
18: Jester EL, Abraham A, Wang Y, El Said KR, Plakas SM. Performance evaluation
19: Yin K, Zhang W, Chen L. Pyoverdine secreted by Pseudomonas aeruginosa as a
20: Sun Y, Tang S, Jin X, Zhang C, Zhao W, Xiao X. Involvement of the p38 MAPK

Explore Compound Types